molecular formula C8H15NO5 B1414835 Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate CAS No. 58108-40-0

Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate

Cat. No.: B1414835
CAS No.: 58108-40-0
M. Wt: 205.21 g/mol
InChI Key: JCZDEUKTKFVQJM-UHFFFAOYSA-N
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Description

Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate is an organic compound with the molecular formula C8H15NO5 and a molecular weight of 205.21 g/mol . It is known for its applications in various chemical reactions and research fields due to its unique structure and reactivity.

Scientific Research Applications

Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate has a wide range of applications in scientific research:

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary statements associated with the compound include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate typically involves the reaction of ethyl formate with 2,2-dimethoxyethylamine under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

On an industrial scale, the production of this compound involves large-scale reactors and continuous flow processes to maintain consistent quality and efficiency. The process includes rigorous purification steps to remove any impurities and ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl [(2,2-dimethoxyethyl)carbamoyl]formate include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct reactivity and properties. This makes it particularly valuable in certain chemical reactions and research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

ethyl 2-(2,2-dimethoxyethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c1-4-14-8(11)7(10)9-5-6(12-2)13-3/h6H,4-5H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDEUKTKFVQJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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